molecular formula C20H21NO6 B14869538 3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B14869538
M. Wt: 371.4 g/mol
InChI Key: KMLDPDUQZNOORE-VLGSPTGOSA-N
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Description

3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials may include substituted benzoyl chlorides, methoxyethylamines, and furan derivatives. The key steps in the synthesis may involve:

    Condensation reactions: to form the pyrrolone ring.

    Hydrolysis: and reactions to introduce the hydroxy and methoxy groups.

    Cyclization: reactions to form the furan ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure control: to ensure the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, RNH2).

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, alkanes.

    Substitution products: Halogenated compounds, amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-4-(3-methoxybenzoyl)-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one: can be compared with other pyrrolone derivatives, such as:

Uniqueness

    Structural uniqueness: The presence of specific functional groups and their positions on the pyrrolone ring.

    Biological activity: Unique interactions with molecular targets and pathways, leading to distinct biological effects.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H21NO6/c1-12-7-8-15(27-12)17-16(19(23)20(24)21(17)9-10-25-2)18(22)13-5-4-6-14(11-13)26-3/h4-8,11,17,22H,9-10H2,1-3H3/b18-16-

InChI Key

KMLDPDUQZNOORE-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(\C3=CC(=CC=C3)OC)/O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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